molecular formula C22H23F3N6O2 B15135513 B3Gnt2-IN-1

B3Gnt2-IN-1

Cat. No.: B15135513
M. Wt: 460.5 g/mol
InChI Key: LXZLGZHJNRWDGN-FIKIJFGZSA-N
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Description

B3Gnt2-IN-1 is a potent inhibitor of the enzyme beta-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2). This enzyme is involved in the biosynthesis of poly-N-acetyllactosamine chains, which are important for various biological processes, including cell-cell interactions and signaling pathways . This compound has shown significant potential in scientific research due to its ability to modulate these processes.

Preparation Methods

The synthesis of B3Gnt2-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically includes:

Chemical Reactions Analysis

B3Gnt2-IN-1 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

B3Gnt2-IN-1 has a wide range of applications in scientific research, including:

    Chemistry: It is used to study the biosynthesis of poly-N-acetyllactosamine chains and their role in various chemical processes.

    Biology: The compound is employed to investigate cell-cell interactions and signaling pathways mediated by glycosylation.

    Medicine: this compound is explored for its potential therapeutic applications in diseases where glycosylation plays a critical role, such as cancer and autoimmune disorders.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting glycosylation pathways.

Mechanism of Action

B3Gnt2-IN-1 exerts its effects by inhibiting the enzyme beta-1,3-N-acetylglucosaminyltransferase 2. This enzyme catalyzes the addition of N-acetylglucosamine to poly-N-acetyllactosamine chains, a key step in their biosynthesis. By inhibiting this enzyme, this compound disrupts the formation of these chains, thereby modulating cell-cell interactions and signaling pathways . The molecular targets and pathways involved include the glycosylation of proteins and lipids, which are essential for various biological functions .

Comparison with Similar Compounds

B3Gnt2-IN-1 is unique compared to other similar compounds due to its high specificity and potency in inhibiting beta-1,3-N-acetylglucosaminyltransferase 2. Similar compounds include:

These compounds share structural similarities but differ in their target enzymes and biological effects, highlighting the uniqueness of this compound in modulating specific glycosylation processes .

Properties

Molecular Formula

C22H23F3N6O2

Molecular Weight

460.5 g/mol

IUPAC Name

3-[(2R)-3,3-dimethylbutan-2-yl]-5-[(4S)-4-methyl-5-oxo-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1H-imidazol-2-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C22H23F3N6O2/c1-11(20(2,3)4)31-15-8-12(6-7-14(15)28-19(31)33)16-29-18(32)21(5,30-16)13-9-26-17(27-10-13)22(23,24)25/h6-11H,1-5H3,(H,28,33)(H,29,30,32)/t11-,21+/m1/s1

InChI Key

LXZLGZHJNRWDGN-FIKIJFGZSA-N

Isomeric SMILES

C[C@H](C(C)(C)C)N1C2=C(C=CC(=C2)C3=N[C@@](C(=O)N3)(C)C4=CN=C(N=C4)C(F)(F)F)NC1=O

Canonical SMILES

CC(C(C)(C)C)N1C2=C(C=CC(=C2)C3=NC(C(=O)N3)(C)C4=CN=C(N=C4)C(F)(F)F)NC1=O

Origin of Product

United States

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